[4-(1H-Imidazol-1-yl)phenyl]methanol
Overview
Description
[4-(1H-Imidazol-1-yl)phenyl]methanol: is an organic compound that features an imidazole ring attached to a phenyl group, which is further connected to a methanol moiety. This compound belongs to the class of phenylimidazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It is known that imidazole derivatives can interact with various biological targets, including enzymes and receptors, due to their versatile nature .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking, due to the presence of the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes due to their versatile nature .
Pharmacokinetics
The compound’s solubility in organic solvents such as chloroform, methanol, and ethanol suggests that it may have good bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
[4-(1H-Imidazol-1-yl)phenyl]methanol plays a role in various biochemical reactions, primarily due to its ability to interact with enzymes and proteins. The imidazole ring can act as a ligand, binding to metal ions in the active sites of enzymes, thereby influencing their catalytic activity. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter the flux of metabolic pathways, impacting the production and utilization of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, the imidazole ring can coordinate with the heme iron in cytochrome P450 enzymes, affecting their ability to catalyze reactions . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing enzyme activity or improving metabolic efficiency. At higher doses, this compound can exhibit toxic effects, including enzyme inhibition, disruption of cellular processes, and adverse physiological responses . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites in cells . The compound’s interaction with cofactors, such as NADH and FADH2, also plays a role in its metabolic processing.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its affinity for different cellular compartments and tissues. For instance, this compound may accumulate in the liver due to its interaction with hepatic transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial enzymes and metabolic processes . Understanding its subcellular distribution is essential for elucidating its biochemical roles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol can be achieved through several methods. One common approach involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with a reducing agent to yield the desired methanol derivative . Another method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[4-(1H-Imidazol-1-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazolines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: 4-(1H-Imidazol-1-yl)benzaldehyde, 4-(1H-Imidazol-1-yl)benzoic acid.
Reduction: 4-(1H-Imidazolin-1-yl)phenylmethanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(1H-Imidazol-1-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an antifungal and antibacterial agent. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to inhibit enzymes and receptors involved in various diseases .
Industry
In the industrial sector, this compound is used in the development of functional materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Similar structure but with a hydroxyl group instead of a methanol moiety.
4-Phenyl-1H-imidazole: Lacks the methanol group, making it less polar.
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: Contains an additional propenone group, altering its reactivity and applications.
Uniqueness
[4-(1H-Imidazol-1-yl)phenyl]methanol is unique due to its combination of an imidazole ring and a methanol moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-imidazol-1-ylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-7-9-1-3-10(4-2-9)12-6-5-11-8-12/h1-6,8,13H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQXVPAXMMIUFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380119 | |
Record name | [4-(1H-Imidazol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86718-08-3 | |
Record name | [4-(1H-Imidazol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-Imidazol-1-yl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (4-(1H-Imidazol-1-yl)phenyl)methanol interact with copper to inhibit its corrosion in acidic environments?
A1: (4-(1H-Imidazol-1-yl)phenyl)methanol acts as a corrosion inhibitor by adsorbing onto the copper surface, forming a protective layer that hinders the interaction of corrosive agents. [] This adsorption occurs due to the molecule's electronic structure, particularly the presence of electron-rich regions within the imidazole ring and benzene ring. These regions facilitate electron donation to the vacant d-orbitals of copper atoms, creating a strong bond that inhibits the dissolution of copper ions. [] Density Functional Theory (DFT) calculations highlighted that (4-(1H-Imidazol-1-yl)phenyl)methanol possesses empty molecular orbitals primarily located over its benzene ring. [] This electronic configuration enables a metal-ligand charge transfer, where the molecule receives electron density from the copper surface through a process known as backbonding. [] This interaction effectively strengthens the molecule's adsorption onto copper, leading to a more efficient inhibition of the corrosion process. []
Q2: How does the structure of (4-(1H-Imidazol-1-yl)phenyl)methanol relate to its corrosion inhibition efficiency?
A2: The research suggests that the presence of the imidazole ring and the benzene ring in the (4-(1H-Imidazol-1-yl)phenyl)methanol structure is crucial for its corrosion inhibition properties. [] Modifications to this core structure, such as the introduction of different substituents, could significantly impact the molecule's electron density distribution and, consequently, its ability to interact with the copper surface. [] This highlights the importance of Structure-Activity Relationship (SAR) studies to optimize the molecular structure for enhanced corrosion inhibition efficiency.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.